molecular formula C24H21N3O4 B2986855 2-amino-3-(3,4-dimethoxybenzoyl)-N-phenylindolizine-1-carboxamide CAS No. 903311-94-4

2-amino-3-(3,4-dimethoxybenzoyl)-N-phenylindolizine-1-carboxamide

Cat. No. B2986855
CAS RN: 903311-94-4
M. Wt: 415.449
InChI Key: CNQXBQTVOSJTCQ-UHFFFAOYSA-N
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Description

2-amino-3-(3,4-dimethoxybenzoyl)-N-phenylindolizine-1-carboxamide, also known as CEP-28122, is a small molecule inhibitor of the receptor tyrosine kinase EphB4. EphB4 is a transmembrane protein that plays a crucial role in cell signaling, particularly in the development of blood vessels. CEP-28122 has been shown to inhibit the growth of tumors by blocking the formation of new blood vessels, a process known as angiogenesis.

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

This compound exhibits a structure that is conducive to biological activity, making it a candidate for anticancer drug design. Its molecular framework is similar to that of quinoxalines, which are known for their diverse biological activities, including anticancer properties . Researchers can modify the compound’s structure to enhance its interaction with specific cancer cell targets, potentially leading to the development of new chemotherapy agents.

Pharmacology: Sirtuin Modulation

In pharmacology, the compound’s benzoyl and indolizine components may interact with sirtuins, a group of proteins involved in cellular regulation . Modulating sirtuins can have therapeutic implications, such as extending cell lifespan and treating age-related diseases. This compound could be part of studies aiming to develop sirtuin-modulating drugs for conditions like diabetes, neurodegeneration, and cardiovascular diseases.

Organic Chemistry: Synthesis of Functionalized Molecules

Organic chemists might explore this compound as a precursor for synthesizing a variety of functionalized molecules. Its amino and carboxamide groups are reactive sites that can undergo various chemical transformations, leading to the creation of novel compounds with potential applications in material science, nanotechnology, and drug development .

properties

IUPAC Name

2-amino-3-(3,4-dimethoxybenzoyl)-N-phenylindolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-30-18-12-11-15(14-19(18)31-2)23(28)22-21(25)20(17-10-6-7-13-27(17)22)24(29)26-16-8-4-3-5-9-16/h3-14H,25H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQXBQTVOSJTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(3,4-dimethoxybenzoyl)-N-phenylindolizine-1-carboxamide

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